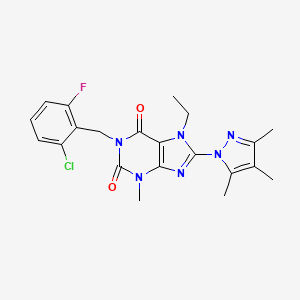
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a chemical compound with the molecular formula C11H16ClN . It is a derivative of tetrahydronaphthalene, which is a bicyclic compound also known as tetralin. The compound has a methyl group (-CH3) and an amine group (-NH2) attached to the tetralin backbone .
Molecular Structure Analysis
The molecular structure of “6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” can be represented by the InChI code: 1S/C12H17NO.ClH/c1-13-12-5-3-4-9-8-10(14-2)6-7-11(9)12;/h6-8,12-13H,3-5H2,1-2H3;1H . This indicates that the compound has a tetrahydronaphthalene backbone with a methyl group attached to the 6th carbon and an amine group attached to the 1st carbon .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 227.73 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of complex heterocyclic compounds often utilizes precursors like 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. For example, Yi, Cho, and Lee (2005) demonstrated the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles using a related compound as a starting material (Yi, Cho, & Lee, 2005).
Development of Bioactive Compounds
Such chemicals are important intermediates in the synthesis of bioactive compounds. For instance, Men Wei-dong (2013) highlighted the use of 1,2,3,4-tetrahydronaphthalen-1-amine derivatives in synthesizing compounds with potential biological activity (Men Wei-dong, 2013).
Pharmaceutical Research
In the field of pharmaceutical research, these compounds are utilized in the synthesis of various pharmacologically active molecules. Han et al. (2007) described a process for synthesizing a stereoselective compound that could be useful in drug development (Han et al., 2007).
Chemical Synthesis and Modifications
These compounds also play a role in diverse chemical synthesis and modification processes. Göksu et al. (2003) used a related compound in the concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') from naphthalene-2,3-diol (Göksu et al., 2003).
Novel Compound Synthesis
Novel compounds with potential applications in various fields are often synthesized using these chemicals. For instance, Thimmarayaperumal and Shanmugam (2017) developed a process for synthesizing novel polyaromatic hydrocarbons using similar compounds (Thimmarayaperumal & Shanmugam, 2017).
Mechanism of Action
Mode of Action
It is known that it can undergo various chemical reactions such as hydrogenation, oxidation, and substitution .
Biochemical Pathways
It is known that it can react with Lewis acids like aluminum chloride to undergo alkylation . More research is needed to fully understand the biochemical pathways this compound affects.
Pharmacokinetics
Information about its bioavailability, metabolism, and excretion is currently unavailable .
Result of Action
As a relatively new compound, its effects at the molecular and cellular level are still under investigation .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .
Safety and Hazards
properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-6-10-9(7-8)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOOUVGXRQAUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)





![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2959219.png)
![N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2959220.png)
![6-Methoxy-1-(2-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2959221.png)


![5-(2-Aminoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2959227.png)
![N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2959228.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone](/img/structure/B2959230.png)